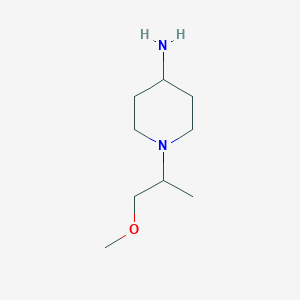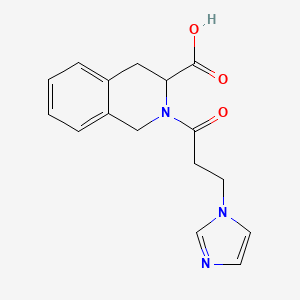![molecular formula C12H9ClF3N5S B7469649 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea](/img/structure/B7469649.png)
1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CCT018159 and is a small molecule inhibitor of the protein kinase PAK4, which has been linked to the progression of cancer.
Wirkmechanismus
The mechanism of action of CCT018159 involves the inhibition of PAK4, which is a serine/threonine protein kinase that plays a crucial role in cell proliferation, migration, and survival. PAK4 is overexpressed in several types of cancer and has been linked to cancer progression. Inhibition of PAK4 by CCT018159 leads to the disruption of downstream signaling pathways, which ultimately leads to reduced cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
CCT018159 has been shown to have several biochemical and physiological effects. In vitro studies have shown that CCT018159 inhibits PAK4 activity, leading to reduced cancer cell proliferation and induction of apoptosis. In vivo studies have also shown that CCT018159 has antitumor activity in several cancer models. Additionally, CCT018159 has been shown to inhibit angiogenesis and tumor metastasis in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CCT018159 for lab experiments is its specificity for PAK4. This compound has been shown to selectively inhibit PAK4 activity without affecting other kinases. Additionally, CCT018159 has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of CCT018159 is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CCT018159. One area of research is in the development of more potent and selective PAK4 inhibitors. Additionally, further studies are needed to fully understand the mechanisms of action of CCT018159 and its potential applications in cancer treatment. Other potential applications of CCT018159 include the treatment of inflammatory diseases and neurodegenerative disorders.
Synthesemethoden
The synthesis of 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea involves a series of chemical reactions starting with the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with carbon disulfide, followed by the reaction with potassium hydroxide to form potassium 3-chloro-5-(trifluoromethyl)pyridin-2-yl dithiocarbamate. The final step involves the reaction of this intermediate with 3-chloro-5-(trifluoromethyl)pyridin-2-ylamine to form CCT018159.
Wissenschaftliche Forschungsanwendungen
The potential applications of CCT018159 in scientific research are vast. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that PAK4 is overexpressed in several types of cancer, including breast, pancreatic, and lung cancer. Inhibition of PAK4 by CCT018159 has been shown to reduce cancer cell proliferation and induce apoptosis, making it a potential therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N5S/c13-9-4-7(12(14,15)16)5-18-10(9)20-21-11(22)19-8-2-1-3-17-6-8/h1-6H,(H,18,20)(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEHXSBYOLGIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-butan-2-yl-2-[8-(3-cyclopentylpropanoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7469602.png)
![N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469607.png)
![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylpyrimidin-2-yl)acetamide](/img/structure/B7469615.png)
![4-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7469616.png)

![N-(furan-2-ylmethyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7469627.png)
![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate](/img/structure/B7469634.png)

![3-methyl-6-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7469664.png)
![[2-(1H-indol-3-yl)-2-oxoethyl] 4-oxo-3-propan-2-ylphthalazine-1-carboxylate](/img/structure/B7469666.png)
![[2-[(3-cyano-4,5-diphenylfuran-2-yl)amino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7469668.png)